1-Cyclohexyl-4-(3-phenylpropyl)piperidine
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Overview
Description
1-Cyclohexyl-4-(3-phenylpropyl)piperidine is a chemical compound with the molecular formula C20H31N and a molecular weight of 285.47 g/mol . This compound is characterized by a piperidine ring substituted with a cyclohexyl group and a phenylpropyl group. It is primarily used in research and industrial applications.
Preparation Methods
The synthesis of 1-Cyclohexyl-4-(3-phenylpropyl)piperidine involves several steps. One common method includes the reaction of cyclohexylamine with 1-bromo-3-phenylpropane to form the intermediate compound, which is then reacted with piperidine under specific conditions to yield the final product . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific research needs .
Chemical Reactions Analysis
1-Cyclohexyl-4-(3-phenylpropyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen or the phenyl ring.
Hydrogenation: The compound can undergo hydrogenation reactions to saturate the phenyl ring or other unsaturated bonds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction .
Scientific Research Applications
1-Cyclohexyl-4-(3-phenylpropyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-4-(3-phenylpropyl)piperidine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1-Cyclohexyl-4-(3-phenylpropyl)piperidine can be compared with other similar compounds such as:
1-Cyclohexylpiperidine: Lacks the phenylpropyl group, leading to different chemical and biological properties.
4-Phenylpiperidine:
1-Cyclohexyl-4-phenylpiperidine: Similar structure but without the propyl chain, leading to variations in its chemical behavior and uses.
Properties
Molecular Formula |
C20H31N |
---|---|
Molecular Weight |
285.5 g/mol |
IUPAC Name |
1-cyclohexyl-4-(3-phenylpropyl)piperidine |
InChI |
InChI=1S/C20H31N/c1-3-8-18(9-4-1)10-7-11-19-14-16-21(17-15-19)20-12-5-2-6-13-20/h1,3-4,8-9,19-20H,2,5-7,10-17H2 |
InChI Key |
WXSAKZMNLYJPOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCC(CC2)CCCC3=CC=CC=C3 |
Origin of Product |
United States |
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